![molecular formula C17H17NO3 B2827015 Methyl 3-phenyl-2-(phenylformamido)propanoate CAS No. 74923-17-4](/img/structure/B2827015.png)
Methyl 3-phenyl-2-(phenylformamido)propanoate
Overview
Description
“Methyl 3-phenyl-2-(phenylformamido)propanoate” is a phenylalanine derivative . It has a molecular formula of C17H17NO3 . The average mass of this compound is 283.327 and the mono-isotopic mass is 283.12084 .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H17NO3/c1-21-17(20)15(12-13-8-4-2-5-9-13)18-16(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19)
. The SMILES representation is O(C(=O)C(NC(=O)C1=CC=CC=C1)CC2=CC=CC=C2)C
. . More detailed physical and chemical properties are not available in the sources I found.
Scientific Research Applications
Synthetic Approaches A range of derivatives of 3-(phenylsulfonimidoyl)propanoate, closely related to Methyl 3-phenyl-2-(phenylformamido)propanoate, have been synthesized. These derivatives exhibit intriguing conformational properties, indicating potential for diverse applications in chemical research. The successful strategies involve the use of mesitylsulfonyl hydroxylamine (MSH) and iminoiodane reagents for the imination of key sulfoxide compounds. Such methods and the conformational properties of the synthesized pseudo-dipeptides point towards the potential for this chemical to be utilized in various scientific applications (Tye & Skinner, 2002).
Cancer Therapy Applications The compound (S)‐methyl 2‐[(7‐hydroxy‐2‐oxo‐4‐phenyl‐2H‐chromen‐8‐yl)methyleneamino]‐3‐(1H‐indol‐3‐yl)propanoate (ND3) has been synthesized and identified as a novel nanosize drug candidate for cancer therapy. The in vitro and in silico evaluations, along with controlled release formulation, indicate its toxic effects on cancer cells, demonstrating its potential in therapeutic applications. The molecular docking analysis and DNA binding assays provide insights into the interaction mechanisms of this compound with DNA, highlighting its potential role in drug design and cancer therapy (Budama-Kilinc et al., 2020).
Structural and Phase Transformation Studies Studies on 2,6-disubstituted-N-phenylformamides, which are structurally similar to Methyl 3-phenyl-2-(phenylformamido)propanoate, have revealed that these compounds undergo phase transformations and exhibit unique crystal structures and thermal behaviors. The investigations into hydrogen bonding, chloro-methyl exchange, and weak interactions provide valuable information on the structural and thermal properties of these compounds, indicating their potential for diverse applications in materials science (Omondi et al., 2005).
DNA Binding Interactions Amide derivatives of dexibuprofen, including methyl-2-[2-(4-isobutylphenyl)propanamido]propanoate and others, have been synthesized and characterized. These compounds have been studied for their DNA binding interactions using experimental and theoretical techniques. The results indicate significant binding interactions with DNA, suggesting potential applications in biochemistry and pharmaceuticals (Arshad et al., 2017).
properties
IUPAC Name |
methyl 2-benzamido-3-phenylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-17(20)15(12-13-8-4-2-5-9-13)18-16(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQQPHKRRCUYLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346193 | |
Record name | Methyl N-benzoylphenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-phenyl-2-(phenylformamido)propanoate | |
CAS RN |
74923-17-4 | |
Record name | Methyl N-benzoylphenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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